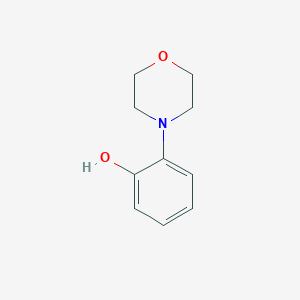
2-吗啉酚
描述
2-Morpholinophenol is an organic compound that contains both a morpholine ring and a phenol ring1. It has a molecular weight of 179.221.
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds2. The synthesis is often performed in a stereoselective manner and using transition metal catalysis2.
Molecular Structure Analysis
The molecular formula of 2-Morpholinophenol is C10H13NO23. It contains total 27 bond(s); 14 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aliphatic)4.
Chemical Reactions Analysis
Phenolic compounds like 2-Morpholinophenol are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions5. Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone5.
Physical And Chemical Properties Analysis
2-Morpholinophenol is a solid at room temperature1. It is sealed in dry storage and has a purity of 95%1.
科学研究应用
基因表达调控和临床试验
2-吗啉酚作为吗啉寡聚体(吗啉寡聚体)的一部分,在基因表达调控中发挥着重要作用。吗啉寡聚体目前正在临床试验中用于治疗杜兴氏肌营养不良。吗啉寡聚体类似物也曾参与临床试验,作为针对马尔堡病毒的潜在抗生物恐怖主义药剂。将吗啉寡聚体与穿透细胞的肽(CPP)结合,形成CPP-吗啉寡聚体共轭物(PPMOs)可以增强吗啉寡聚体的效率。PPMOs广泛用于研究病毒、细菌、遗传和其他疾病,并被开发为潜在的治疗药剂 (Moulton, 2013)。
化学合成和潜在的抗炎特性
一系列新型噻吩衍生物,包括1-(4-吗啉基苯基)乙酮,显示出显著的抗炎活性。这些衍生物通过它们的相互作用和随后的化学反应,已被发现可以抑制白藻多糖诱导的雄性大鼠爪水肿,表明它们具有作为抗炎剂的潜力 (Helal et al., 2015)。
药物合成和药物发现
2-吗啉酚在生物活性分子和药物的合成中起着关键作用。例如,通过使用吗啉三氟乙酸盐作为催化剂,在Gewald反应中合成2-氨基噻吩是药物合成中的关键过程。这种合成导致了具有双杂环骨架的分子的产生,这在药理学研究中具有重要意义 (Snieckus & Miranzadeh, 2017)。
光动力疗法应用
吗啉衍生物,如吗啉取代的Zn(II)酞菁,已被合成并表征其在光动力疗法中的潜力。这些衍生物表现出DNA/BSA结合、DNA光解和拓扑异构酶I抑制等特性,使它们成为光动力疗法应用的潜在药剂 (Barut et al., 2017)。
药物化学和药理活性
吗啉作为杂环化合物,在各种生物活性分子和药物中起着关键作用。它在药物化学中的应用归因于其多样的生物活性和改善生物活性分子的药代动力学特性的能力。吗啉衍生物在酶抑制剂和对各种受体的亲和力方面显示出显著贡献,增强了它们在药物设计和开发中的潜力 (Kourounakis et al., 2020)。
安全和危害
2-Morpholinophenol is classified as a danger according to GHS05 and GHS071. It may cause skin irritation, serious eye irritation, and respiratory irritation7.
未来方向
While there are no specific future directions for 2-Morpholinophenol, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies8.
属性
IUPAC Name |
2-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYFWTYGZZUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383651 | |
| Record name | 2-morpholinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinophenol | |
CAS RN |
41536-44-1 | |
| Record name | 2-morpholinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41536-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

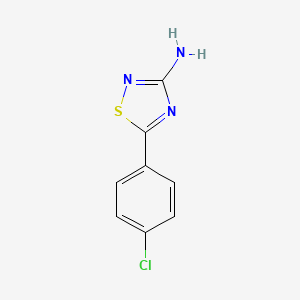
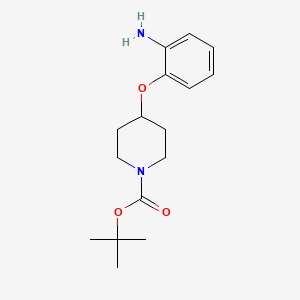
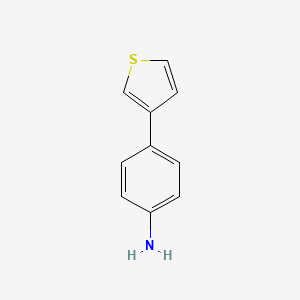
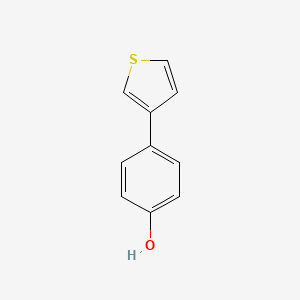
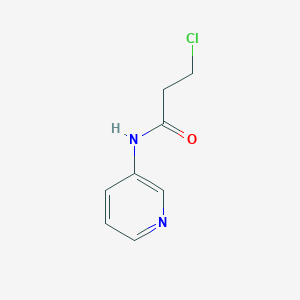



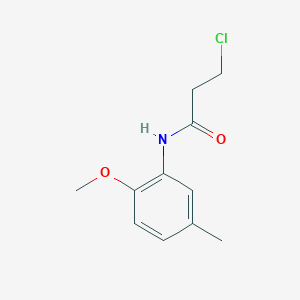
![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)



